Methyl 2-amino-2-phenylacetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHMTBUWTGVEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of a Well-Characterized Starting Material

An In-Depth Technical Guide to the Physical Properties of Methyl 2-amino-2-phenylacetate Hydrochloride

This guide provides a comprehensive overview of the essential physical properties of this compound (CAS No: 15028-40-7). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet, offering insights into the causality behind experimental methods and providing robust protocols for in-house characterization.

This compound is a key chiral building block in organic and medicinal chemistry, notably serving as a precursor in the synthesis of various pharmaceuticals. The physical properties of such a starting material are not mere data points; they are critical indicators of identity, purity, and stability. An impurity profile manifesting as a melting point depression or unexpected spectroscopic signals can have profound downstream consequences on reaction yield, purity of the final active pharmaceutical ingredient (API), and even its safety profile.

This guide establishes a framework for the thorough physical characterization of this compound, ensuring that researchers can confidently assess the quality of their materials and maintain reproducibility in their synthetic endeavors.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is the foundation upon which all other physical property analysis is built.

-

IUPAC Name: methyl amino(phenyl)acetate hydrochloride

-

Synonyms: D-(-)-α-Phenylglycine methyl ester hydrochloride (for the (R)-enantiomer), Methyl Phenylglycinate HCl

-

CAS Number: 15028-40-7 (for the racemate)

-

Molecular Formula: C₉H₁₂ClNO₂

-

Molecular Weight: 201.65 g/mol [1]

The structure consists of a central chiral carbon bonded to a phenyl group, an amino group (protonated as an ammonium salt), a methyl ester, and a hydrogen atom. The presence of the hydrochloride salt is crucial, as it significantly influences properties like solubility and stability compared to the free base form.

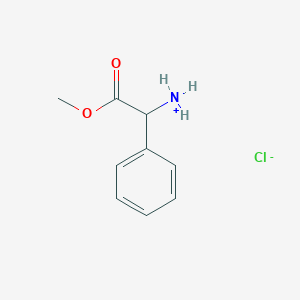

Caption: Structure of this compound

Core Physicochemical Properties

The fundamental physical properties provide a rapid assessment of material identity and purity.

| Property | Value | Source(s) |

| Physical Form | Solid / Crystalline Powder | |

| Melting Point | 220-223 °C | |

| Appearance | White to off-white solid | |

| Solubility | Data not available¹ |

¹While specific quantitative solubility data is not readily found in literature, the hydrochloride salt form is expected to confer moderate to high solubility in polar protic solvents like water and methanol due to the ionic nature of the ammonium chloride group. It is expected to have lower solubility in less polar solvents like dichloromethane and be sparingly soluble in nonpolar solvents like hexanes. A detailed protocol for experimental determination is provided in Section 5.2.

Spectroscopic Characterization Profile

Spectroscopy is indispensable for confirming the molecular structure. While a definitive, publicly archived spectrum for this specific compound is elusive, we can predict the expected signals based on fundamental principles of spectroscopy and data from analogous structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The hydrochloride salt form is particularly influential on the N-H stretching region.

| Predicted Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Rationale |

| ~3100-2800 (broad) | N-H⁺ Stretch (Ammonium Salt) | The protonation of the amine group to form an ammonium salt results in a very broad and strong absorption band in this region, often overlapping with C-H stretches. |

| ~3050-3010 | Aromatic C-H Stretch | Characteristic sharp, medium-intensity peaks for sp² C-H bonds on the phenyl ring. |

| ~2960-2850 | Aliphatic C-H Stretch | Signals corresponding to the methyl (CH₃) and methine (CH) groups. |

| ~1750-1735 | C=O Stretch (Ester) | This is a key, strong, and sharp signal. The electron-withdrawing effect of the adjacent ammonium group may shift this to a slightly higher frequency compared to a simple alkyl acetate. |

| ~1600, ~1475 | Aromatic C=C Bending | Two or more bands are characteristic of the phenyl ring. |

| ~1250-1150 | C-O Stretch (Ester) | A strong band corresponding to the C-O single bond of the ester group. |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms. The solvent of choice (e.g., D₂O or DMSO-d₆) will affect the chemical shifts and the observability of exchangeable protons (NH₃⁺).

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5-9.5 | Broad singlet | 3H | N H₃⁺ | The ammonium protons are deshielded and often appear as a broad signal. In D₂O, this signal will exchange and disappear. |

| ~7.4-7.6 | Multiplet | 5H | Ar -H | The five protons of the monosubstituted phenyl ring will appear as a complex multiplet. |

| ~5.0-5.2 | Singlet | 1H | α-H (Methine) | This proton is adjacent to the phenyl ring, the ester, and the ammonium group, leading to significant deshielding. It appears as a singlet as there are no adjacent protons to couple with. |

| ~3.7-3.8 | Singlet | 3H | O-CH₃ | The methyl ester protons typically appear as a sharp singlet in this region. |

Carbon-13 (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

| Predicted δ (ppm) | Assignment | Rationale |

| ~168-172 | C =O (Ester) | The ester carbonyl carbon is characteristically found in this downfield region. |

| ~130-135 | Aromatic Quaternary C | The ipso-carbon of the phenyl ring (the one attached to the chiral center). |

| ~128-130 | Aromatic C H | Signals for the ortho, meta, and para carbons of the phenyl ring. Due to symmetry, the ortho and meta carbons may appear as single, more intense peaks. |

| ~55-60 | α-C (Methine) | The chiral carbon is significantly deshielded by the adjacent electronegative oxygen and nitrogen atoms, as well as the phenyl ring. |

| ~52-54 | O-CH₃ | The methyl ester carbon. |

Authoritative Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and reproducible data. The following methodologies are based on established pharmacopeial standards.

Caption: Workflow for Physical Characterization of a New Material Batch

Melting Point Determination (Capillary Method)

This protocol is adapted from the U.S. Pharmacopeia (USP) general chapter <741>.[2]

-

Sample Preparation: Ensure the sample is finely powdered and thoroughly dried (e.g., in a vacuum desiccator over silica gel for 24 hours) to remove any residual solvent, which can depress the melting point.[2]

-

Capillary Loading: Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powder. Pack the sample into the bottom by tapping or dropping the tube through a long glass tube onto a hard surface. The packed column height should be 2.5-3.5 mm.[2][3]

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough range. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Ramp and Observe: Decrease the heating rate to 1-2 °C per minute.[2]

-

Record Range: Record two temperatures:

-

T₁ (Onset): The temperature at which the first droplet of liquid is observed.

-

T₂ (Clear Point): The temperature at which the last solid particle melts completely.

-

-

Reporting: Report the result as the range T₁ - T₂. A pure compound should have a sharp range of 1-2 °C.

Aqueous Solubility Determination (Saturation Shake-Flask Method)

This protocol is based on the principles outlined in USP general chapter <1236> for equilibrium solubility.[4][5][6]

-

System Preparation: To a series of glass vials, add a measured volume of the desired solvent (e.g., purified water, 0.1 M HCl, phosphate buffer pH 7.4).

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate for a sufficient time to reach equilibrium. A 24-hour period is common, but 48 or 72 hours may be necessary and should be confirmed by sampling at different time points until the concentration plateaus.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the samples.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. Filtration through a chemically inert filter (e.g., PTFE) may be required, but first ensure the compound does not adsorb to the filter material.

-

Analysis: Accurately dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L. Repeat the experiment at least in triplicate to ensure precision.

Safety, Handling, and Storage

Proper handling is paramount for laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), and causes skin (H315), eye (H319), and respiratory irritation (H335). The corresponding GHS pictogram is GHS07 (Exclamation Mark).

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Storage at room temperature is generally acceptable.

Conclusion

The physical properties of this compound define its identity and quality. A melting point of 220-223 °C, coupled with spectroscopic data that aligns with the predicted profiles for its ester, aromatic, and ammonium hydrochloride functionalities, provides strong evidence of the material's integrity. While quantitative solubility data requires experimental determination via robust methods like the shake-flask protocol, its salt form implies suitability for use in aqueous reaction media. By employing the standardized methodologies outlined in this guide, researchers can ensure the quality of this critical synthetic building block, leading to more reliable and reproducible scientific outcomes.

References

- U.S. Pharmacopeia. General Chapter <1236> Solubility Measurements. [Link][6][7]

- Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link][8]

- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link][3]

- Chemistry LibreTexts. (2022). 6.

- University of Alberta. (n.d.).

- Oakwood Chemical. (n.d.). (S)-Methyl 2-amino-2-phenylacetate hydrochloride. Product Page for CAS 15028-39-4. [Link][2]

Sources

An In-Depth Technical Guide to Methyl 2-amino-2-phenylacetate hydrochloride (CAS: 15028-40-7) for Advanced Research and Development

Section 1: Core Introduction and Strategic Importance

Methyl 2-amino-2-phenylacetate hydrochloride is a pivotal chemical intermediate, recognized for its role as a primary building block in the synthesis of a wide array of pharmaceutical compounds. As the methyl ester of the non-proteinogenic amino acid phenylglycine, its structure incorporates both a chiral center and versatile functional groups—an amine and an ester—making it highly valuable in synthetic organic chemistry. This guide provides an in-depth examination of its properties, synthesis, analytical validation, and applications, tailored for researchers and professionals in drug development. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base, making it a preferred choice for laboratory and industrial applications. Its most notable use is in the synthesis of semi-synthetic β-lactam antibiotics, including cephalosporins like Cefaclor.[1]

Section 2: Physicochemical Properties and Structural Characterization

The utility of a chemical reagent is fundamentally dictated by its physical and chemical properties. This compound is a white to off-white solid, whose properties are well-documented.[2] The CAS number 15028-40-7 typically refers to the racemic mixture, while specific enantiomers, such as the (S)-form (CAS 15028-39-4) and the (R)-form (CAS 19883-41-1), are crucial for stereospecific syntheses.[1][3]

| Property | Value | Source(s) |

| CAS Number | 15028-40-7 | [4][5] |

| Molecular Formula | C₉H₁₁NO₂ · HCl | [4][5] |

| Molecular Weight | 201.65 g/mol | [6] |

| Appearance | Solid | [2] |

| Melting Point | 220-223 °C | |

| IUPAC Name | methyl 2-amino-2-phenylacetate;hydrochloride | [5] |

| Synonyms | Phenylglycine Methyl Ester Hydrochloride, H-DL-Phg-OMe·HCl | [5] |

| Storage Temperature | Room Temperature | [5] |

Section 3: Synthesis and Purification Workflow

The synthesis of this compound is most commonly achieved via Fischer esterification of DL-phenylglycine. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its directness and use of readily available materials.

The workflow involves the esterification of the carboxylic acid group of phenylglycine using methanol, with hydrogen chloride acting as both the catalyst and the agent for forming the final salt. This dual role is highly efficient, as it drives the reaction equilibrium towards the product while simultaneously converting the amine to a more stable and easily isolatable ammonium salt.

Caption: Generalized workflow for the synthesis of this compound.

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add DL-Phenylglycine (1 mole equivalent).

-

Reagent Addition: Add anhydrous methanol (5-10 volume equivalents). The phenylglycine will not fully dissolve, forming a slurry.

-

Catalysis and Salt Formation: Cool the flask in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the slurry with vigorous stirring for approximately 30-45 minutes, or until the solution is saturated. Causality: The HCl protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. It also protonates the amino group, preventing it from engaging in side reactions and rendering the final product as its hydrochloride salt.

-

Reaction: Remove the flask from the ice bath and heat the mixture to reflux. Continue refluxing for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to induce precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether to remove residual impurities. The crude product can be further purified by recrystallization from a methanol/ether solvent system to yield a high-purity crystalline solid.

Section 4: Core Applications in Pharmaceutical Synthesis

The primary value of this compound lies in its role as a chiral synthon. The presence of the α-amino acid moiety allows for its incorporation into peptide-like structures, and it is a critical side-chain precursor for several blockbuster drugs.

A prominent application is in the semi-synthesis of cephalosporin antibiotics, such as Cefaclor.[1] In this context, the D-(-)-enantiomer (D-(-)-α-Phenylglycine methyl ester hydrochloride) is acylated and subsequently attached to the 7-aminocephalosporanic acid (7-ACA) core. This side chain is crucial for the antibiotic's spectrum of activity and its stability against bacterial β-lactamase enzymes.

Caption: Role as a key building block in pharmaceutical synthesis.

Section 5: Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is critical for its use in GMP (Good Manufacturing Practice) environments. A combination of chromatographic and spectroscopic techniques is employed.

HPLC is the definitive method for quantifying the purity of this compound and detecting any related impurities. Due to the lack of a strong chromophore outside of the phenyl ring, pre-column derivatization is often employed to enhance detection sensitivity and improve chromatographic resolution.[7]

Detailed HPLC Protocol:

-

Method: Reversed-Phase HPLC with UV detection.

-

Column: C18 stationary phase (e.g., Zorbax Eclipse-AAA, 4.6 x 150 mm, 3.5 µm).[7]

-

Mobile Phase: A gradient of aqueous buffer (e.g., 20 mM sodium acetate, pH 7.2) and an organic modifier (e.g., acetonitrile or methanol).

-

Derivatization (Pre-column): Automated online derivatization with o-phthalaldehyde (OPA) is ideal for this primary amine.[7] OPA reacts rapidly with the primary amine in the presence of a thiol to form a highly fluorescent isoindole derivative, which can be detected at 338 nm.[7] Causality: This derivatization step is crucial for achieving low limits of detection (LOD) and quantification (LOQ), which is essential for impurity profiling.

-

Procedure:

-

Prepare a standard solution of the reference material and a sample solution of the batch to be tested in the mobile phase.

-

Use an autosampler to mix the sample with the OPA reagent just prior to injection.

-

Inject the derivatized sample onto the HPLC system.

-

The purity is calculated by comparing the peak area of the main component to the total area of all peaks.

-

-

¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Expected signals include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the α-proton (~5.0 ppm), multiplets for the aromatic protons of the phenyl group (~7.4 ppm), and a broad signal for the ammonium protons.

-

Mass Spectrometry (MS): ESI-MS will show the molecular ion peak for the free base [M+H]⁺ at m/z 166.07, confirming the molecular weight of the organic component.

Section 6: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

| Hazard Information | GHS Classification and Precautionary Statements | Source(s) |

| Pictogram | GHS07 (Harmful/Irritant) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust. P264: Wash hands thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[2][8]

-

Wear appropriate PPE, including nitrile gloves, safety glasses with side-shields, and a lab coat.[2][9]

-

Avoid generating dust.[10] Avoid contact with skin, eyes, and clothing.[9]

Storage and Stability:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][8][11]

-

Keep the container tightly closed to prevent moisture absorption.[2][8] The compound is stable when stored under these conditions.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local regulations.[2][9]

Section 7: Conclusion

This compound (CAS 15028-40-7) is more than a simple chemical; it is an enabling tool for complex pharmaceutical synthesis. Its well-defined physicochemical properties, straightforward synthesis, and critical role as a chiral building block underscore its importance to the drug development industry. A thorough understanding of its handling, analysis, and application is essential for any researcher or scientist aiming to leverage its synthetic potential. This guide serves as a comprehensive technical resource to support those endeavors, grounded in established scientific protocols and safety practices.

References

- Hebei Weibang Biotechnology Co., Ltd. (n.d.). High-Quality (R) -Methyl 2-Amino-2-Phenylacetate Hydrochloride Factory, Supplier.

- Oakwood Chemical. (n.d.). (S)-Methyl 2-amino-2-phenylacetate hydrochloride.

- Sinfoo BIOCHEM. (n.d.). This compound,(CAS# 15028-40-7).

- Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.

Sources

- 1. 86-MM0605.11-0025 - methyl-2r-2-amino-2-phenylacetate-hydr… [cymitquimica.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. (S)-Methyl 2-amino-2-phenylacetate hydrochloride [oakwoodchemical.com]

- 4. Phenylglycine Methyl Ester Hydrochloride [lgcstandards.com]

- 5. Phenylglycine Methyl Ester Hydrochloride [lgcstandards.com]

- 6. This compound,(CAS# 15028-40-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. agilent.com [agilent.com]

- 8. keyorganics.net [keyorganics.net]

- 9. lgcstandards.com [lgcstandards.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

"Methyl 2-amino-2-phenylacetate hydrochloride" material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for Methyl 2-amino-2-phenylacetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of research and drug development, a thorough understanding of the chemical reagents we handle is not merely a regulatory formality but a cornerstone of scientific integrity and personal safety. This guide provides a comprehensive analysis of the Material Safety Data Sheet (MSDS) for this compound (CAS No: 15028-39-4). As a key building block in synthetic chemistry, its safe handling is paramount. This document moves beyond a simple recitation of safety data, offering a senior application scientist's perspective on the causality behind safety protocols and the logic of experimental design when working with this compound.

Section 1: Chemical and Physical Identity

The first step in a robust safety assessment is to confirm the identity and fundamental properties of the material. This compound is the hydrochloride salt of the methyl ester of phenylglycine.[1][2] This information is critical as the salt form can influence properties like solubility and stability compared to the free base.

| Property | Value | Source(s) |

| CAS Number | 15028-39-4; 15028-40-7 | [1][2][3] |

| Molecular Formula | C₉H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 201.65 g/mol | [1][3] |

| Appearance | Solid | |

| Melting Point | 220-223 °C | |

| Storage Temperature | Room Temperature, in a dry, cool, and well-ventilated place. | [1][4][5][6] |

Understanding these properties is foundational. For instance, its solid form and high melting point indicate that the primary exposure risk at room temperature will be through inhalation of dust particles rather than volatile vapors. This directly informs the requirement for specific engineering controls and personal protective equipment, which we will discuss later.

Section 2: Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, indicating that it is harmful.[7] The signal word is "Warning".[7][8][9]

The specific hazard statements associated with this compound are:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[2]

-

H335: May cause respiratory irritation.[2]

This profile necessitates a careful approach to handling. The irritation potential for skin, eyes, and the respiratory system suggests that the compound can readily interact with biological tissues.[2] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.

Caption: GHS Hazard Profile for this compound.

Section 3: First-Aid and Emergency Response Protocols

In the event of an exposure, immediate and correct action is critical. The following protocols are based on established first-aid principles for chemicals with this hazard profile.

Experimental Protocol: Emergency First-Aid Response

-

Inhalation:

-

Action: Immediately move the affected individual to fresh air.[1][2]

-

Causality: This removes the person from the source of exposure, preventing further inhalation of the irritant dust.

-

Follow-up: If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1][3] Seek immediate medical attention.[1][2]

-

-

Skin Contact:

-

Action: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1]

-

Causality: Prompt and thorough washing is necessary to remove the chemical from the skin surface and mitigate irritation.

-

Follow-up: If skin irritation develops or persists, seek medical advice.

-

-

Eye Contact:

-

Action: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] If present, remove contact lenses after the initial flushing.[8]

-

Causality: Extensive irrigation is crucial to dilute and remove the irritant, preventing serious eye damage.

-

Follow-up: Seek immediate medical attention, especially if irritation persists.[8]

-

-

Ingestion:

-

Action: Rinse the mouth thoroughly with water.[1][8] Do not induce vomiting.[1][3]

-

Causality: Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps to remove any remaining chemical.

-

Follow-up: Never give anything by mouth to an unconscious person. Call a poison control center or a doctor immediately.[1][3]

-

Caption: Workflow for First-Aid Emergency Response.

Section 4: Safe Handling, Storage, and Engineering Controls

Proactive safety measures are always preferable to reactive responses. Adherence to proper handling and storage protocols is non-negotiable.

-

Handling: Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhaling dust.[1][4] Avoid the formation of dust and aerosols.[1][8] Use non-sparking tools to prevent ignition sources.[1] Standard laboratory practice dictates that you should wash your hands thoroughly after handling and before eating, drinking, or smoking.[4][8]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2][4] Keep it away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.

-

Engineering Controls: A properly functioning ventilation system is essential. Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any workstation where this chemical is handled.[10]

Section 5: Personal Protective Equipment (PPE) Protocol

Engineering controls are the first line of defense, but a robust PPE protocol is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear safety glasses with side-shields or goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11] If there is a risk of splashing, a face shield should also be worn.

-

Hand Protection: Wear suitable, impervious chemical-resistant gloves that comply with EC Directive 89/686/EEC and the related standard EN374.[1] The choice of glove material (e.g., nitrile, neoprene) should be based on permeation and breakthrough time data for the specific laboratory conditions.

-

Skin and Body Protection: Wear a laboratory coat or other suitable protective clothing to prevent skin contact.[1][8] Contaminated clothing should be removed and washed before reuse.[8]

-

Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required. However, if dust is generated and exposure limits are exceeded, a fit-tested NIOSH-approved N95 or P100 particulate respirator should be used.[12]

Caption: PPE to Mitigate Routes of Exposure.

Section 6: Accidental Release and Disposal Procedures

-

Accidental Release: In the event of a spill, ensure adequate ventilation and evacuate unnecessary personnel from the area.[1] Avoid creating dust.[1] Use personal protective equipment.[1] Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[2] Do not let the chemical enter drains.[1]

-

Disposal: This material and its container must be disposed of as hazardous waste.[2] Disposal should be carried out by an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Section 7: Fire and Explosion Hazard Data

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Suitable options include dry chemical, carbon dioxide, or alcohol-resistant foam.[1][8]

-

Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon monoxide, carbon dioxide, and nitrogen oxides.[11]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][11]

Conclusion

A comprehensive understanding and diligent application of the information contained within the Material Safety Data Sheet for this compound are essential for maintaining a safe and productive research environment. By moving beyond mere compliance and embracing a culture of safety that questions and understands the causality behind each protocol, we can effectively mitigate the risks associated with this and other chemical reagents.

References

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- CAS NO. 15028-39-4 | L-PHENYLGLYCINE METHYL ESTER HYDROCHLORIDE - Arctom. (n.d.).

- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).

- (S)-Methyl 2-amino-2-phenylacetate hydrochloride - Lead Sciences. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, February 9).

- (S)-Methyl 2-amino-2-phenylacetate hydrochloride - Oakwood Chemical. (n.d.).

- Personal protective equipment in your pharmacy. (2019, October 30).

- First-aid kits: Stock supplies that can save lives - Mayo Clinic. (n.d.).

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. fishersci.fr [fishersci.fr]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. keyorganics.net [keyorganics.net]

- 5. bldpharm.com [bldpharm.com]

- 6. (S)-Methyl 2-amino-2-phenylacetate hydrochloride - Lead Sciences [lead-sciences.com]

- 7. Methyl 2-amino-2-phenylacetate | Sigma-Aldrich [sigmaaldrich.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. arctomsci.com [arctomsci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. americanchemistry.com [americanchemistry.com]

An In-depth Technical Guide to the Thermal Properties of Methyl 2-amino-2-phenylacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal properties of Methyl 2-amino-2-phenylacetate hydrochloride (CAS No: 15028-40-7), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. A critical understanding of its melting point and thermal stability is paramount for its effective use in research and development, ensuring process safety and product purity. This document details the experimentally determined melting point, discusses the theoretical considerations regarding its boiling point and thermal decomposition, and provides robust methodologies for the experimental determination of these properties.

Introduction: The Significance of Thermal Properties in Pharmaceutical Intermediates

This compound is a crucial building block in organic synthesis. Its physical properties, particularly its melting point and thermal stability, are not merely data points but critical parameters that influence reaction kinetics, purification strategies, and storage conditions. A precise melting point is a primary indicator of purity, while an understanding of its thermal decomposition profile is essential for preventing the formation of impurities and ensuring the safety of manufacturing processes. This guide delves into these characteristics to provide a foundational understanding for scientists and professionals working with this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 15028-40-7 | |

| Molecular Formula | C₉H₁₂ClNO₂ | |

| Molecular Weight | 201.65 g/mol | |

| Appearance | Solid | |

| Melting Point | 220-223 °C | |

| Boiling Point | Decomposes before boiling | Inferred from general knowledge of salts |

Melting Point: A Critical Quality Attribute

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The observed melting point of 220-223 °C for this compound is indicative of its identity and can be used as a reliable measure of its purity. Impurities present in the sample will typically lead to a depression and broadening of the melting point range.

Scientific Principles Influencing the Melting Point

The relatively high melting point of this compound is a direct consequence of its ionic nature. As a hydrochloride salt, the compound exists as a crystal lattice held together by strong electrostatic interactions between the protonated amino group (R-NH₃⁺) and the chloride anion (Cl⁻). Significant thermal energy is required to overcome these ionic bonds and disrupt the crystal structure, resulting in a high melting point compared to its free base counterpart.

Experimental Protocol for Melting Point Determination

A standard and reliable method for determining the melting point of a solid crystalline compound is the capillary melting point technique.

Instrumentation:

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube to a depth of 2-3 mm. The tube is then gently tapped to pack the sample at the bottom.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Initial Rapid Heating: The apparatus is heated at a rapid rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.

-

Accurate Determination: A fresh sample is prepared, and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow rate (1-2 °C/minute) through the expected melting range.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Conclusion

This technical guide has established that this compound is a crystalline solid with a melting point of 220-223 °C. It does not exhibit a boiling point under standard atmospheric pressure but instead undergoes thermal decomposition at elevated temperatures. The provided experimental protocols for melting point determination and thermogravimetric analysis offer robust methods for the characterization of this important pharmaceutical intermediate. A thorough understanding and experimental verification of these thermal properties are crucial for ensuring the quality, safety, and efficiency of processes involving this compound.

References

- RSC Publishing. Theoretical and experimental study of pharmaceutical salts: a case of trimethoprim. [Link]

- Veeprho. Thermogravimetric Analysis in Pharmaceuticals. [Link]

Spectroscopic Characterization of Methyl 2-amino-2-phenylacetate hydrochloride: A Technical Guide

Introduction

Methyl 2-amino-2-phenylacetate hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, is a chiral α-amino acid ester whose purity and structural integrity are paramount for drug development and manufacturing. Its chemical structure, comprising a phenyl group and a methyl ester attached to a stereocenter, with the amino group protonated as a hydrochloride salt, gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The focus is on not only presenting the spectral data but also elucidating the rationale behind the observed signals, thereby offering a comprehensive resource for researchers and scientists in the field.

The structural elucidation of this compound is fundamental to quality control and reaction monitoring in synthetic processes. Spectroscopic techniques provide a non-destructive and highly sensitive means to confirm the identity, purity, and structure of the molecule. This guide will delve into the practical aspects of acquiring and interpreting this crucial data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound typically exhibits four distinct signals corresponding to the aromatic protons, the methine proton, the amine protons, and the methyl ester protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.2 | Singlet | 1H | Methine proton (α-CH) |

| ~3.7 | Singlet | 3H | Methyl ester protons (OCH₃) |

| Broad Signal | Singlet | 3H | Ammonium protons (NH₃⁺) |

Note: The chemical shift of the ammonium protons can be variable and may exchange with residual water in the solvent.

Interpretation and Experimental Rationale:

The downfield chemical shift of the aromatic protons (~7.4-7.6 ppm) is a direct consequence of the deshielding effect of the benzene ring's π-system. The methine proton, directly attached to the stereocenter, appears as a singlet around 5.2 ppm. Its chemical shift is influenced by the adjacent electron-withdrawing phenyl, ester, and ammonium groups. The methyl ester protons are observed as a sharp singlet at approximately 3.7 ppm, a characteristic region for such functional groups. The protons of the ammonium group (NH₃⁺) are often seen as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom. The integration of these signals (5:1:3:3) is a key diagnostic feature that confirms the relative number of protons in the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~169 | Carbonyl carbon (C=O) |

| ~135 | Quaternary aromatic carbon (ipso-C) |

| ~129-130 | Aromatic carbons (CH) |

| ~57 | Methine carbon (α-C) |

| ~53 | Methyl ester carbon (OCH₃) |

Interpretation and Experimental Rationale:

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 169 ppm. The aromatic carbons resonate in the typical downfield region of 129-135 ppm. The methine carbon, attached to the nitrogen, oxygen, and phenyl group, is found around 57 ppm. The methyl carbon of the ester group appears at a characteristic chemical shift of about 53 ppm. The number and chemical shifts of these signals are in perfect agreement with the proposed structure.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O)). The choice of solvent is critical as it influences the chemical shifts and the observation of exchangeable protons. DMSO-d₆ is often preferred as it can slow down the exchange of the NH₃⁺ protons, allowing for their observation.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve good homogeneity, which is essential for sharp spectral lines.

-

-

Data Acquisition:

-

For ¹H NMR:

-

Acquire a standard one-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3000-3300 | Strong, Broad | N-H stretching (of NH₃⁺) |

| ~1740 | Strong, Sharp | C=O stretching (of ester) |

| ~1600, ~1490 | Medium | C=C stretching (of aromatic ring) |

| ~1220 | Strong | C-O stretching (of ester) |

| ~700-750 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Interpretation and Experimental Rationale:

The most prominent feature in the IR spectrum is the strong, broad absorption in the 3000-3300 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium salt (NH₃⁺). The sharp and intense peak around 1740 cm⁻¹ is a clear indicator of the carbonyl (C=O) group of the methyl ester. The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1490 cm⁻¹. The strong absorption at approximately 1220 cm⁻¹ corresponds to the C-O stretching of the ester linkage. Finally, the strong bands in the 700-750 cm⁻¹ region are indicative of the out-of-plane C-H bending of a monosubstituted benzene ring.

Experimental Protocol: IR Spectroscopy

The following protocol outlines the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for confirming the molecular weight and deducing structural features. For a hydrochloride salt like this compound, the analysis is typically performed on the free base, as the HCl is usually lost during the ionization process. The mass spectrum of the free base, Methyl 2-amino-2-phenylacetate, is therefore highly relevant.[1]

Expected Fragmentation Pattern:

The molecular ion of the free base (C₉H₁₁NO₂) has a molecular weight of 165.19 g/mol .[1] Under electron ionization (EI), the molecular ion ([M]⁺˙) will undergo fragmentation.

Table 4: Expected Key Fragments in the Mass Spectrum of Methyl 2-amino-2-phenylacetate

| m/z | Proposed Fragment |

| 165 | [C₉H₁₁NO₂]⁺˙ (Molecular Ion) |

| 106 | [C₇H₈N]⁺ (Loss of ˙COOCH₃) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation and Rationale:

The molecular ion peak at m/z 165 confirms the molecular formula of the free base. A major fragmentation pathway for α-amino esters is the cleavage of the bond between the α-carbon and the ester group. This results in the loss of a methoxycarbonyl radical (˙COOCH₃, mass 59), leading to the formation of a stable benzylic iminium ion at m/z 106. This fragment is often the base peak in the spectrum.[1] Further fragmentation of the phenyl-containing fragments can lead to the phenyl cation at m/z 77.

Experimental Protocol: Mass Spectrometry (GC-MS)

The following is a general protocol for acquiring a mass spectrum of the free base using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

-

Sample Preparation:

-

Prepare a dilute solution of the free base (Methyl 2-amino-2-phenylacetate) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The hydrochloride salt can be converted to the free base by neutralization with a mild base and extraction.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

-

GC Separation:

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any impurities.

-

Employ a temperature program that allows for the elution of the compound as a sharp peak.

-

-

MS Detection:

-

The eluent from the GC column is introduced into the ion source of the mass spectrometer.

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range that includes the expected molecular ion and fragment masses (e.g., m/z 40-200).

-

-

Data Analysis:

-

Identify the peak corresponding to Methyl 2-amino-2-phenylacetate in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and the major fragment ions. Compare the obtained spectrum with library spectra for confirmation.

-

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of this compound is outlined below.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers unique and complementary information that, when considered together, confirms the molecular structure, the presence of key functional groups, and the molecular weight. The protocols and interpretations provided in this guide serve as a valuable resource for scientists and researchers, ensuring the accurate identification and quality assessment of this important pharmaceutical intermediate. Adherence to rigorous experimental procedures and a thorough understanding of the principles behind spectral interpretation are essential for maintaining the highest standards of scientific integrity in drug development and manufacturing.

References

- PubChem. D-Phenylglycine methyl ester hydrochloride. PubChem Compound Summary for CID 12247453. [Link]

- PubChem. This compound. PubChem Compound Summary for CID 12247454. [Link]

- PubChem. (S)-(+)-2-Phenylglycine methyl ester hydrochloride. PubChem Compound Summary for CID 2827638. [Link]

- Wiley-VCH. Supporting Information for Asymmetric Synthesis of α-Substituted α-Amino Acids. [Link]

- ResearchGate. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

- ACS Publications. Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands. ACS Omega 2017, 2, 7, 3444–3455. [Link]

- PubChem. Methyl phenylglycine. PubChem Compound Summary for CID 117324. [Link]

- Chem LibreTexts.

Sources

A Researcher's Guide to Sourcing and Utilizing Methyl 2-amino-2-phenylacetate hydrochloride

An In-depth Technical Guide for Drug Development Professionals and Research Scientists on the Procurement, Quality Assessment, and Application of a Key Synthetic Building Block.

Introduction: The Versatility of Methyl 2-amino-2-phenylacetate hydrochloride in Synthetic Chemistry

This compound is a pivotal chiral building block in the landscape of pharmaceutical research and development. As a derivative of phenylglycine, its structural motif is a cornerstone in the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth analysis for researchers on sourcing this critical reagent, validating its quality, and effectively incorporating it into synthetic workflows. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base, making it a preferred choice in many laboratory settings.

The primary utility of this compound lies in its application as a precursor for more complex molecules. It is notably used in the synthesis of various pharmaceutical agents, including antiplatelet drugs and potential antibiotic adjuvants.[1][2][3] The presence of a chiral center makes it an invaluable asset in the stereoselective synthesis of enantiomerically pure compounds, a critical consideration in modern drug design where the biological activity often resides in a single enantiomer.

Given its role as a foundational element in multi-step syntheses, the purity and proper characterization of the starting material are paramount. Impurities can lead to unforeseen side reactions, complicate purification processes, and ultimately impact the yield and biological activity of the final compound. Therefore, a thorough understanding of supplier qualifications, quality control procedures, and proper handling techniques is essential for any researcher utilizing this compound.

Part 1: Strategic Sourcing of Research-Grade this compound

Selecting a reliable commercial supplier is the first and one of the most critical steps in the research workflow. The quality of the starting material directly influences the reproducibility and success of experimental outcomes. Researchers should consider factors beyond mere price, including purity specifications, the availability of different enantiomeric forms, and the comprehensiveness of the accompanying documentation.

Key Commercial Suppliers

A number of reputable chemical suppliers offer this compound for research purposes. The table below provides a comparative overview of offerings from several prominent vendors. Researchers are encouraged to visit the specific product pages to obtain the most current information and to request certificates of analysis for specific lots.

| Supplier | Product Name | CAS Number | Purity | Available Forms |

| Sigma-Aldrich | (S)-2-Phenylglycine methyl ester hydrochloride | 15028-40-7 | - | (S)-enantiomer, Racemate (DL) |

| Thermo Fisher Scientific | (S)-(+)-2-Phenylglycine methyl ester hydrochloride | 15028-39-4 | ≥97% | (S)-enantiomer |

| Thermo Fisher Scientific | D-(-)-2-Phenylglycine methyl ester hydrochloride | 19883-41-1 | 96% | (R)-enantiomer |

| AstaTech Inc. (via Neta Scientific) | This compound | 15028-40-7 | 97% | Racemate (DL)[4] |

| ChemScene (via BIOZOL) | This compound | 15028-40-7 | - | Racemate (DL)[5] |

| Toronto Research Chemicals (via Fisher Scientific) | (R)-(-)-2-Phenylglycine Methyl Ester Hydrochloride | - | High Purity | (R)-enantiomer[6] |

Note: Purity specifications and available forms are subject to change and may vary by lot. Always consult the supplier's documentation for the most accurate information.

The Decision-Making Workflow for Supplier Selection

The process of selecting a supplier should be systematic and guided by the specific requirements of the research project. The following diagram illustrates a logical workflow for this process.

Caption: A workflow diagram for selecting a commercial supplier.

Part 2: Quality Control and In-House Verification

While suppliers provide a Certificate of Analysis (CofA), it is often prudent for researchers to perform in-house quality control to verify the identity and purity of the received material. This is especially critical for long-term studies or when synthesizing compounds for sensitive biological assays.

Interpreting the Certificate of Analysis (CofA)

A comprehensive CofA is a hallmark of a reputable supplier. It should provide, at a minimum, the following information:

-

Identity Confirmation: Typically verified by ¹H NMR and/or Mass Spectrometry. The data should be consistent with the known structure of this compound.

-

Purity Assessment: Often determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The purity level should meet or exceed the requirements of the intended application.

-

Physical Properties: Appearance, melting point, and in the case of chiral compounds, specific rotation.

-

Residual Solvents: Information on the presence of any residual solvents from the synthesis and purification process.

-

Date of Analysis and Lot Number: Essential for traceability.

Experimental Protocol: In-House Purity Verification by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method to assess the purity of a sample and to monitor the progress of reactions. For amino esters like this compound, a polar solvent system is generally effective.

Materials:

-

Silica gel TLC plates (e.g., Silica gel 60 F254)

-

TLC developing chamber

-

Mobile Phase: A common system for amino esters is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).[7] An alternative is a mixture of chloroform and methanol (e.g., 9:1 v/v).

-

Visualization Reagent: Ninhydrin stain is effective for visualizing amino groups.

-

Sample of this compound

-

Micropipette or capillary tube

Procedure:

-

Prepare the mobile phase by mixing the solvents in the specified ratio and pour it into the TLC chamber to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate for at least 15 minutes.

-

Dissolve a small amount of the this compound in a suitable solvent (e.g., methanol).

-

Using a micropipette or capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

-

Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate from the chamber and immediately mark the solvent front with a pencil.

-

Allow the plate to dry completely in a fume hood.

-

Spray the plate with the ninhydrin solution and gently heat it with a heat gun until colored spots appear.

-

A single spot indicates a high degree of purity. The presence of multiple spots suggests the presence of impurities. Calculate the Retention Factor (Rf) for the main spot for your records.

Experimental Protocol: Melting Point Determination

The melting point is a key physical property that can indicate the purity of a crystalline solid. Pure compounds typically have a sharp melting point range (0.5-1.0°C), while impurities will broaden and depress the melting point range.[4][8]

Materials:

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Sample of this compound

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into the closed end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known (literature value is around 200-223°C), rapidly heat the block to about 15-20°C below this temperature.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[6]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting point range is T1-T2. Compare this to the literature value and the supplier's specification. A broad or depressed range may indicate the presence of impurities.

Part 3: Safe Handling, Storage, and Solution Preparation

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. The preparation of accurate stock solutions is fundamental to obtaining reliable and reproducible experimental data.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care. It may cause eye and skin irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]

-

Spill Response: In case of a spill, avoid generating dust. Scoop the solid material into a suitable container for disposal.

Storage Recommendations

To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4] Some suppliers recommend storage at room temperature under an inert atmosphere.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

For many biological assays, a stock solution in a non-aqueous solvent like dimethyl sulfoxide (DMSO) is required.

Materials:

-

This compound (MW: 201.65 g/mol )

-

Anhydrous DMSO

-

Analytical balance

-

Volumetric flask

-

Pipettes

Procedure:

-

Calculate the required mass:

-

Desired Concentration (C) = 10 mM = 0.01 mol/L

-

Desired Volume (V) = 10 mL = 0.01 L

-

Molecular Weight (MW) = 201.65 g/mol

-

Mass (m) = C x V x MW

-

Mass (m) = 0.01 mol/L x 0.01 L x 201.65 g/mol = 0.020165 g = 20.17 mg

-

-

Accurately weigh approximately 20.17 mg of this compound using an analytical balance.

-

Quantitatively transfer the weighed solid into a 10 mL volumetric flask.

-

Add a portion of DMSO to the flask (e.g., 5-7 mL) and gently swirl to dissolve the solid. Sonication may be used to aid dissolution.[9]

-

Once the solid is completely dissolved, add DMSO to the calibration mark of the volumetric flask.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Store the stock solution in appropriately labeled, small-volume aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Part 4: Applications in Pharmaceutical Synthesis

The true value of this compound is demonstrated in its application as a key intermediate in the synthesis of high-value pharmaceutical compounds.

Synthesis of Metallo-β-lactamase Inhibitors

In the quest for new drugs to combat antibiotic resistance, researchers have utilized (R)-methyl 2-amino-2-phenylacetate hydrochloride in the synthesis of novel inhibitors of metallo-β-lactamases (MBLs). In one reported synthesis, the compound is coupled with a carboxylic acid precursor using standard peptide coupling reagents.[2][10]

Reaction Scheme: (R)-methyl 2-amino-2-phenylacetate hydrochloride is coupled with 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-3-carboxylic acid in the presence of EDC·HCl, HOBt, and DIPEA in DMF to yield the corresponding amide.[2] This reaction highlights the utility of the amino acid ester in forming amide bonds, a fundamental transformation in medicinal chemistry.

Caption: A simplified workflow for the synthesis of a metallo-β-lactamase inhibitor precursor.

Precursor to Antiplatelet Agents

This compound also serves as a building block in the synthesis of clopidogrel, a widely used antiplatelet medication. While not a direct precursor in all synthetic routes, its structural analogs are key intermediates.[1] The chemistry involved often revolves around the stereoselective introduction of the amino-phenylacetate moiety.

Conclusion

This compound is more than just a chemical on a shelf; it is a gateway to novel therapeutic agents. For the researcher, a successful outcome begins with the judicious selection of a high-quality starting material. This guide has outlined a comprehensive framework for sourcing this key reagent, from evaluating suppliers and interpreting quality documentation to performing in-house verification. By adhering to rigorous standards of quality control and employing sound experimental techniques for handling and solution preparation, scientists can confidently build upon this foundational molecule to advance their research and drug discovery programs. The provided protocols and workflows serve as a practical resource to empower researchers in their synthetic endeavors.

References

- Astatech Inc. (n.d.). This compound; 5G; Purity 97%; MDL-MFCD01436195. Neta Scientific.

- Chemistry LibreTexts. (2023, August 20). 4.3: Melting Point Determination Procedure.

- Google Patents. (2010, March 19). Patent Application Publication (10) Pub. No.: US 2014/0128392 A1.

- Krysiak, J., et al. (2018). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor.

- SSERC. (n.d.). Melting point determination.

- Google Patents. (n.d.). US11491146B2 - Therapeutic methods and combinations.

- Google Patents. (n.d.). AU2008291823B2 - Substituted-quinoxaline-type-piperidine compounds and the uses thereof.

- Google Patents. (n.d.). US20050245530A1 - Monocyclic heterocycles as kinase inhibitors.

- Google Patents. (n.d.). EA036446B1 - Compounds and compositions for inhibiting the activity of shp2.

- ResearchGate. (2023, May 4). What is the best solvent system for amino acid thin layer chromatography?.

- Google Patents. (n.d.). WO2017106279A1 - Synthesis of cyclohexane ester derivatives useful as sensates in consumer products.

- Google Patents. (n.d.). WO2017158151A1 - Pyrimidone derivatives and their use in the treatment, amelioration or prevention of a viral disease.

- Google Patents. (n.d.). US8846929B2 - Substituted-quinoxaline-type piperidine compounds and the uses thereof.

- Google Patents. (n.d.). EP3564240B1 - Piperidine intermediates.

- Google Patents. (n.d.). CN102656163B - 抑制pask的杂环化合物.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H-PHG-OME HCL | 15028-39-4 [amp.chemicalbook.com]

- 4. netascientific.com [netascientific.com]

- 5. Product List | BIOZOL [biozol.de]

- 6. (R)-(-)-2-Phenylglycine Methyl Ester Hydrochloride, TRC 5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 7. L-(+)-2-Phenylglycine methyl ester hydrochloride, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 8. 442190100 [thermofisher.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US11491146B2 - Therapeutic methods and combinations - Google Patents [patents.google.com]

The Evolving Landscape of Phenylglycine Derivatives: A Technical Guide to the Biological Activity of Methyl 2-amino-2-phenylacetate Hydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. The structural scaffold of α-amino acids has long served as a fertile ground for the design and synthesis of biologically active molecules. Among these, derivatives of phenylglycine, and specifically "Methyl 2-amino-2-phenylacetate hydrochloride," represent a promising class of compounds with a diverse and largely untapped therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives, offering a roadmap for researchers and drug development professionals navigating this exciting chemical space.

The Core Moiety: Methyl 2-amino-2-phenylacetate as a Versatile Starting Point

Methyl 2-amino-2-phenylacetate, the methyl ester of phenylglycine, is a chiral building block that has been instrumental in the synthesis of various pharmaceuticals, including antibiotics like cefaclor.[1] Its simple yet elegant structure, featuring a primary amine, a carboxylic ester, and a phenyl ring, offers multiple points for chemical modification. This versatility allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. The hydrochloride salt form enhances the compound's stability and solubility, making it an ideal starting material for synthetic transformations.

Antimicrobial Frontiers: Engineering Novel Phenylglycine-Based Antibacterials

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Derivatives of amino acids are being increasingly investigated for their antimicrobial properties. By modifying the core structure of Methyl 2-amino-2-phenylacetate, it is possible to design novel compounds with potent activity against both Gram-positive and Gram-negative bacteria.

Design and Synthesis of Antimicrobial Derivatives

The primary amine of the phenylglycine scaffold is a key handle for derivatization. Acylation of the amine with various substituted phenoxyacetic acids can yield a library of N-acylated derivatives. This approach has been successfully employed in the synthesis of other amino acid derivatives with significant antimicrobial activity.[2][3] Furthermore, the incorporation of heterocyclic moieties, such as thiazoles or quinazolinones, known for their antibacterial effects, can lead to hybrid molecules with enhanced potency.[4][5][6]

A general synthetic workflow for preparing N-acylated Methyl 2-amino-2-phenylacetate derivatives is outlined below:

Caption: Synthetic workflow for N-acylated derivatives.

Evaluation of Antimicrobial Activity and Structure-Activity Relationship (SAR)

The antimicrobial efficacy of the synthesized derivatives should be evaluated against a panel of clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of antibacterial potency.

Table 1: Hypothetical Antimicrobial Activity Data for Phenylglycine Derivatives

| Compound ID | R-group on Phenoxyacetyl Moiety | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| PGD-1 | 4-Chloro | 8 | 32 |

| PGD-2 | 2,4-Dichloro | 4 | 16 |

| PGD-3 | 4-Nitro | 16 | 64 |

| PGD-4 | 4-Methoxy | >64 | >64 |

From such data, SAR can be established. For instance, electron-withdrawing groups on the phenyl ring of the phenoxyacetyl moiety may enhance antibacterial activity, while electron-donating groups could diminish it. The length and nature of the alkyl chain in amide derivatives also play a crucial role in their antimicrobial action.[7]

Targeting Cancer: Phenylglycine Derivatives in Oncology

The development of novel anticancer agents with improved selectivity and lower toxicity remains a high priority in cancer research. The structural features of Methyl 2-amino-2-phenylacetate derivatives can be tailored to interact with various biological targets implicated in cancer progression.

Rationale for Anticancer Activity

Derivatives of various heterocyclic systems, which can be appended to the phenylglycine core, have demonstrated significant antiproliferative activity. For example, benzimidazole derivatives are known to interact with nucleic acids and inhibit enzymes crucial for cancer cell survival.[8] The incorporation of such moieties could impart anticancer properties to the phenylglycine scaffold. Furthermore, modifications that enhance cellular uptake and target specific cancer-associated proteins are a key strategy in the design of these novel agents.

Experimental Protocols for Anticancer Evaluation

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized phenylglycine derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Further mechanistic studies can include cell cycle analysis, apoptosis assays, and investigation of interactions with specific cellular targets like methionine aminopeptidase-2 (MetAP-2), a known target for anti-angiogenic cancer therapies.[9]

Neuroprotection: A New Avenue for Phenylglycine Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a critical need for neuroprotective agents that can slow or halt this process. The chemical space around Methyl 2-amino-2-phenylacetate offers opportunities for the design of novel neuroprotective compounds.

Design Principles for Neuroprotective Agents

The design of neuroprotective agents often focuses on modulating neurotransmitter systems or mitigating oxidative stress and excitotoxicity. For instance, derivatives of 4-methylthiazole have shown neuroprotective effects, in part, by potentiating GABA(A) receptors.[10] By incorporating such pharmacophores into the phenylglycine backbone, it may be possible to create novel neuroprotective agents.

Caption: Hybrid molecule design for neuroprotection.

Evaluating Neuroprotective Efficacy

The neuroprotective potential of the synthesized derivatives can be assessed using in vitro models of neuronal damage, such as oxygen-glucose deprivation (an in vitro model of ischemia) or glutamate-induced excitotoxicity in primary neuronal cultures.[10] Key outcome measures include neuronal viability, reduction in apoptotic markers, and preservation of synaptic function.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising platform for the discovery of new therapeutic agents. By leveraging rational drug design and systematic SAR studies, it is possible to develop novel compounds with potent antimicrobial, anticancer, and neuroprotective activities. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry and addressing unmet medical needs. The continued exploration of this chemical scaffold holds the potential to yield the next generation of innovative medicines.

References

- Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PMC - NIH. [Link]

- (PDF) Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides.

- (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.

- Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. PMC. [Link]

- Synthesis, Characterization, and Biological Evaluation of N-Methyl Deriv

- Design and synthesis of neuroprotective methylthiazoles and modification as NO-chimeras for neurodegener

- Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides.

- Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PubMed. [Link]

- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer

- Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism. PubMed Central. [Link]

- Synthesis and antimicrobial activity of novel (1-phenyl-1H-1,2,3-triazo-4-yl) methyl-2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate and 2-amino-octahydro-4-phenyl-2H-chromene-3-. Open Research@CSIR-NIScPR. [Link]

- Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer.